N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide is an organic compound that features a benzamide core substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide typically involves the coupling of 5-iodopyridine-2-amine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and possibly continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The iodine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-iodopyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3,5-dibromo-N-(5-iodopyridin-2-yl)-2-methoxybenzamide: Similar structure but with bromine atoms instead of methoxy groups.
Uniqueness
N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can provide a unique set of properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-5-9(6-12(7-11)20-2)14(18)17-13-4-3-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZBBEOAWINKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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